5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
5-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, characterized by the presence of a methyl group and an amine group on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Industry: The compound is used as a catalyst and reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with neurotransmitter systems. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin:
Sertraline hydrochloride: A well-known antidepressant, sertraline hydrochloride has a similar naphthalene-based structure but includes additional functional groups that confer different pharmacological properties.
Uniqueness
The presence of the methyl group in 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride distinguishes it from other similar compounds, potentially altering its binding affinity and specificity for certain receptors. This unique structural feature may contribute to its distinct pharmacological profile and applications in scientific research.
Properties
CAS No. |
2639413-05-9 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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